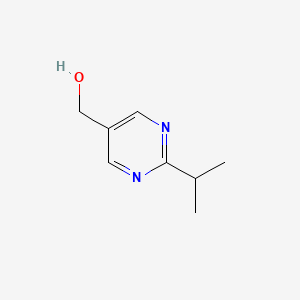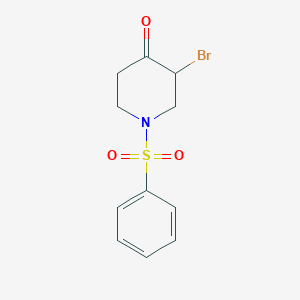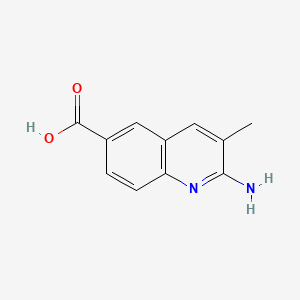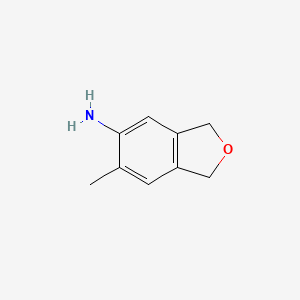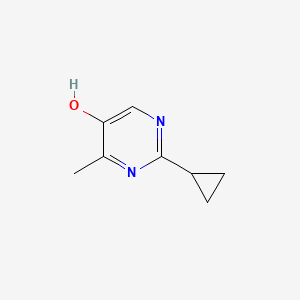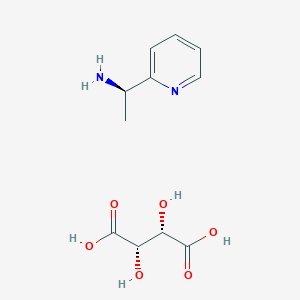
(R)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is a chiral compound that features a pyridine ring and a dihydroxysuccinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate typically involves the following steps:
Formation of ®-1-(pyridin-2-yl)ethanaMine: This can be achieved through the reduction of the corresponding pyridine derivative using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Synthesis of (2S,3S)-2,3-dihydroxysuccinate: This can be synthesized from maleic acid through a dihydroxylation reaction using osmium tetroxide as a catalyst.
Coupling Reaction: The final step involves coupling ®-1-(pyridin-2-yl)ethanaMine with (2S,3S)-2,3-dihydroxysuccinate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The pyridine ring in ®-1-(pyridin-2-yl)ethanaMine can undergo oxidation reactions to form N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or aminated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is used as a chiral ligand in asymmetric synthesis. It can also serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its chiral nature. It can also be used in the development of chiral drugs.
Medicine
In medicinal chemistry, ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of chiral catalysts and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the dihydroxysuccinate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(pyridin-2-yl)ethanaMine: Lacks the dihydroxysuccinate moiety.
(2S,3S)-2,3-dihydroxysuccinate: Lacks the pyridine ring.
®-1-(pyridin-2-yl)ethanaMine (2R,3R)-2,3-dihydroxysuccinate: Different stereochemistry.
Uniqueness
®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of a chiral pyridine ring and a dihydroxysuccinate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H16N2O6 |
|---|---|
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1R)-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C7H10N2.C4H6O6/c1-6(8)7-4-2-3-5-9-7;5-1(3(7)8)2(6)4(9)10/h2-6H,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m10/s1 |
InChI-Schlüssel |
CKUBHJSUJRDOFY-UOSDFWOXSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=N1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C1=CC=CC=N1)N.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


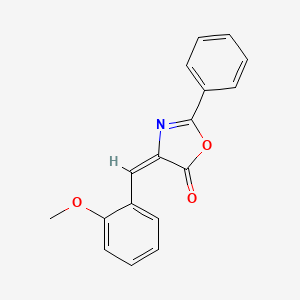
![2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11765672.png)
![[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B11765682.png)
![(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11765688.png)

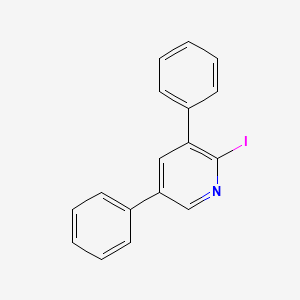
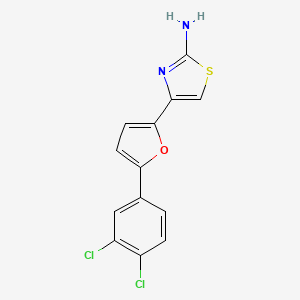
![6-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11765704.png)
![Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)
